molecular formula C8H14N2O4S B1346801 N,N-Dimethyl-p-phenylenediamine sulfate CAS No. 536-47-0

N,N-Dimethyl-p-phenylenediamine sulfate

Cat. No.: B1346801
CAS No.: 536-47-0
M. Wt: 234.28 g/mol
InChI Key: GLUKPDKNLKRLHX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-phenylenediamine sulfate is an organic compound with the molecular formula C8H14N2O4S. It is commonly used as a chemical reagent, particularly in the determination of trace amounts of sulfur. This compound appears as a white to yellow powder or crystalline substance and is known for its utility in various scientific and industrial applications.

Mechanism of Action

Target of Action

N,N-Dimethyl-p-phenylenediamine sulfate (DMPPDA) is an aromatic amine that primarily targets hydrogen sulfide (H2S) in biological systems . It is also used in the spectrophotometric determination of gold (III) in gold-pharmaceuticals .

Mode of Action

DMPPDA interacts with its targets through oxidation reactions . For instance, in the presence of an iron (III) catalyst, DMPPDA undergoes an oxidation reaction with H2O2 . This reaction is used for the spectrophotometric detection of trace quantities of iron (III) .

Biochemical Pathways

The primary biochemical pathway affected by DMPPDA involves the oxidative coupling of the compound with H2S under acidic conditions . This reaction results in the formation of methylene blue, an intense blue-colored dye soluble in water . This pathway plays a crucial role in cardioprotection induced by ischemic preconditioning in rat heart .

Pharmacokinetics

Given its solubility in water , it can be inferred that the compound may have good bioavailability.

Result of Action

The interaction of DMPPDA with its targets leads to various molecular and cellular effects. For instance, the oxidation reaction of DMPPDA with H2S results in the formation of methylene blue . This reaction is used to investigate the role of H2S in cardioprotection induced by ischemic preconditioning in rat heart .

Action Environment

The action of DMPPDA can be influenced by various environmental factors. For instance, the oxidation reaction of DMPPDA with H2S requires acidic conditions . Therefore, the pH of the environment can significantly influence the efficacy of DMPPDA. Furthermore, the compound’s stability may be affected by factors such as temperature and pressure .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions, particularly in the detection of hydrogen sulfide (H₂S) and other sulfide compounds. It interacts with enzymes such as peroxidases, which catalyze the oxidation of this compound to produce a colored compound that can be measured spectrophotometrically . This interaction is crucial for various biochemical assays, including those used to study oxidative stress and enzymatic activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used to investigate the role of hydrogen sulfide in cardioprotection induced by ischemic preconditioning in rat hearts . The compound’s ability to interact with cellular components and influence metabolic pathways makes it a valuable tool in cellular biology research.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by enzymes such as peroxidases. This oxidation process leads to the formation of a colored compound, which can be detected and measured. The compound’s interaction with enzymes and other biomolecules can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism . These molecular interactions are essential for understanding the compound’s role in various biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been noted that this compound is light-sensitive and hygroscopic, meaning it can degrade when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as cardioprotection in rat hearts . At higher doses, it may exhibit toxic or adverse effects, including acute toxicity and respiratory system irritation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the detection and measurement of hydrogen sulfide. It interacts with enzymes such as peroxidases, which catalyze its oxidation . This interaction can affect metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes and enzyme activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, making it an important consideration in biochemical and cellular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-p-phenylenediamine sulfate can be synthesized through the methylation of p-phenylenediamine. The process typically involves the reaction of p-phenylenediamine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the complete methylation of the amine groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound back to its parent amine, p-phenylenediamine, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various halogenating agents under controlled temperature and pressure.

Major Products Formed

    Oxidation: Quinone derivatives.

    p-Phenylenediamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, N,N-Dimethyl-p-phenylenediamine sulfate is used as a reagent for the detection and quantification of sulfur compounds. It is also employed in the synthesis of dyes and pigments due to its ability to form stable colored complexes.

Biology

In biological research, this compound is used in assays to detect and measure the presence of certain biomolecules. It is particularly useful in colorimetric assays where the formation of a colored product indicates the presence of the target analyte.

Medicine

This compound has applications in medical diagnostics, particularly in tests that require the detection of trace elements or compounds in biological samples. Its ability to form colored complexes makes it valuable in various diagnostic assays.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other colorants. It is also employed in the manufacturing of certain polymers and resins where its chemical properties are advantageous.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-p-phenylenediamine sulfate: Similar in structure but with ethyl groups instead of methyl groups.

    p-Phenylenediamine: The parent compound without the dimethyl groups.

    N,N-Dimethyl-1,4-phenylenediamine dihydrochloride: A similar compound with different counterions.

Uniqueness

N,N-Dimethyl-p-phenylenediamine sulfate is unique due to its specific methylation pattern, which imparts distinct chemical properties. Its ability to form stable colored complexes makes it particularly valuable in analytical chemistry and diagnostic applications. Compared to its analogs, it offers a balance of reactivity and stability that is advantageous in various scientific and industrial processes.

Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUKPDKNLKRLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60160-75-0, 536-47-0, 99-98-9 (Parent)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1)
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Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1)
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Record name N,N-Dimethyl-p-phenylenediamine sulfate
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Record name 1,4-Benzenediamine, N,N-dimethyl-, sulfate
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DSSTOX Substance ID

DTXSID40883430
Record name N,N-Dimethyl-1,4-phenylenediamine sulfate
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Molecular Weight

234.28 g/mol
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CAS No.

6219-73-4, 536-47-0
Record name N,N-Dimethyl-p-phenylenediamine sulfate
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Record name N,N-Dimethyl-p-phenylenediamine sulfate
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Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1)
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Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?)
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Record name N,N-Dimethyl-1,4-phenylenediamine sulfate
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Record name N,N-dimethylbenzene-1,4-diammonium sulphate
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Record name N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary analytical application of N,N-Dimethyl-p-phenylenediamine sulfate mentioned in the research?

A1: this compound is utilized as a reagent in a colorimetric assay to determine hydrogen sulfide (H2S) concentrations in serum samples []. This method relies on the reaction of sulfide with this compound in the presence of an oxidizing agent (Fe3+) and hydrochloric acid. This reaction produces methylene blue, a compound with absorbance measurable at 670 nm using a spectrophotometer.

Q2: Is this compound used in any other analytical techniques described in the research?

A2: Yes, this compound is also employed in an in-gel staining procedure to detect the activity of a novel extracytoplasmic phenol oxidase (EpoA) in Streptomyces griseus [].

Q3: What is the significance of EpoA and how does this compound contribute to its study?

A3: EpoA is associated with cellular development in Streptomyces griseus, and its activity appears to be linked to the stimulatory effect of copper on the organism’s differentiation []. The in-gel staining procedure using this compound allows researchers to visualize and analyze EpoA activity under different conditions, providing insights into its role in Streptomyces griseus development.

Q4: The research mentions the determination of four N-substituted derivatives of p-Phenylenediamine in hair dyes using HPLC. Is this compound one of the analyzed compounds?

A4: Yes, this compound (DMPD) is one of the four N-substituted derivatives of p-Phenylenediamine analyzed in hair dyes using a High Performance Liquid Chromatography (HPLC) method []. The other compounds included are N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate (DHPD), N,N-diethyl-p-phenylenediamine sulfate (DEPD), and N-phenyl-p-phenylenediamine HCl (PPD).

Q5: Why is the analysis of these compounds in hair dyes important?

A5: Analyzing these compounds in hair dyes is crucial due to potential health concerns. Some of these compounds can cause allergic reactions or have other toxicological implications []. Therefore, developing accurate and reliable analytical methods like the HPLC technique described is essential for monitoring the concentration of these compounds in hair dye products and ensuring consumer safety.

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